molecular formula C18H36O9 B608016 Hydroxy-PEG6-CH2CO2tBu CAS No. 297162-47-1

Hydroxy-PEG6-CH2CO2tBu

Cat. No.: B608016
CAS No.: 297162-47-1
M. Wt: 396.48
InChI Key: BHPCFQUBUVPQGG-UHFFFAOYSA-N
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Description

Hydroxy-PEG6-CH2CO2tBu is a polyethylene glycol (PEG) derivative containing a hydroxyl group and a tert-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .

Scientific Research Applications

Hydroxy-PEG6-CH2CO2tBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for improved solubility and stability.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the formulation of cosmetics, coatings, and adhesives.

Future Directions

Hydroxy-PEG6-CH2CO2tBu is used in proteomics research and drug delivery . Its hydrophilic PEG spacer and hydroxyl group make it suitable for further derivatization or replacement with other reactive functional groups , suggesting potential for diverse applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG6-CH2CO2tBu is synthesized through a series of chemical reactions involving the attachment of a hydroxyl group and a tert-butyl protected carboxyl group to a PEG chain. The hydroxyl group enables further derivatization or replacement with other reactive functional groups, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes purification steps to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG6-CH2CO2tBu undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Hydroxy-PEG6-CH2CO2tBu involves its ability to modify other molecules through its reactive hydroxyl and carboxyl groups. The hydroxyl group can participate in hydrogen bonding and other interactions, while the carboxyl group can be deprotected to form a free acid, enabling further chemical reactions .

Comparison with Similar Compounds

Hydroxy-PEG6-CH2CO2tBu is unique due to its specific combination of functional groups and PEG spacer. Similar compounds include:

    Hydroxy-PEG-CH2CO2tBu: A shorter PEG chain variant with similar functional groups.

    Hydroxy-PEG4-CH2CO2tBu: A compound with a shorter PEG spacer.

    Hydroxy-PEG8-CH2CO2tBu: A compound with a longer PEG spacer.

These compounds share similar properties but differ in the length of the PEG chain, which affects their solubility and reactivity .

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O9/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h19H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPCFQUBUVPQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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